Butaperazine

Vue d'ensemble

Description

Butaperazine, également connu sous les noms de Repoise ou Tyrylen, est un antipsychotique typique de la classe des phénothiazines. Il a été approuvé en 1967 et était principalement utilisé pour la prise en charge de la schizophrénie. Il a peut-être été retiré du marché dans les années 1980 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la butaperazine implique le matériau de départ 2-butyrylphénothiazine. Ce composé est préparé d'une manière similaire aux méthodes utilisées pour la propiomazine et la propiopromazine. Les étapes clés comprennent l'alkylation de la 1-méthylpipérazine avec le 1-bromo-3-chloropropane pour former la 1-(γ-chloropropyl)-4-méthylpipérazine. Cet intermédiaire subit une substitution nucléophile facilitée par la sodamide pour installer la chaîne latérale .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound ne sont pas bien documentées dans le domaine public. L'approche générale impliquerait probablement une synthèse à grande échelle utilisant les mêmes réactions chimiques et les mêmes conditions que celles décrites ci-dessus, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La butaperazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'oxydation à l'atome de soufre peut conduire à la formation de dérivés sulfoxyde et sulfone.

Réactifs et conditions communs

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Substitution : Des réactifs comme le 1-bromo-3-chloropropane et la sodamide sont utilisés dans les réactions de substitution nucléophile.

Principaux produits

Oxydation : Dérivés sulfoxyde et sulfone.

Substitution : Le principal produit est la this compound elle-même, avec divers intermédiaires formés pendant le processus de synthèse.

Applications de recherche scientifique

La this compound a été utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Études sur la stabilité et la dégradation des dérivés de la phénothiazine.

Médecine : Essais cliniques et études sur son efficacité dans la prise en charge de la schizophrénie.

Mécanisme d'action

La this compound exerce ses effets antipsychotiques en augmentant le turnover de la dopamine dans les régions striatale et mésolimbique du cerveau. Cette action est censée être médiée par ses effets antagonistes sur les récepteurs de la dopamine, bien que les cibles moléculaires et les voies exactes ne soient pas entièrement élucidées .

Applications De Recherche Scientifique

Butaperazine is a phenothiazine antipsychotic drug that has been used in the treatment of schizophrenia . It belongs to the class of phenothiazines with a piperazine structure .

Clinical Efficacy

Dosage and Administration this compound is typically administered orally, with dosages ranging from 20 mg to 80 mg daily for most chronic schizophrenic patients . A higher whole blood steady-state drug plasma level was achieved when the medication was given three times a day compared to the same total daily dose once a day .

Therapeutic Response Therapeutic response to this compound is more strongly correlated with the drug's concentration bound to red blood cells than with plasma concentration . Some patients who are non-responders to this compound have two to seven times lower levels of the drug in plasma and red blood cells after a single dose or chronic dosing .

Clinical Trials A clinical trial evaluating this compound against chlorpromazine and placebo over 16 weeks in 67 chronic schizophrenia patients showed the effectiveness of this compound .

Pharmacokinetics

Absorption and Distribution Following oral administration of 10-60 mg of this compound, average peak serum levels of 215 ng/mL are observed in humans. The drug exhibits an initial rapid phase half-life of 4 hours and a slower phase half-life of 12 hours. Serum this compound levels are proportional to the administered dose .

Metabolism this compound is metabolized in rats and dogs primarily through hydroxylation of the phenothiazine ring system and oxidative N-demethylation. Minor metabolites include this compound sulfoxide, this compound sulfone, and a reduction product of the butyryl side-chain carbonyl group . After chronic administration of piperazine-substituted phenothiazines, tissues contain drug metabolites resulting from piperazine ring fission by multiple oxidative N-dealkylation to give substituted ethylenediamine .

Mechanism of Action Phenothiazines block the activation of adenylate cyclase by dopamine in the limbic system and caudate nucleus. The therapeutic efficacy and side effects of this compound may relate to the inhibition of dopamine activation of adenylate cyclase .

Potential Medicinal Applications of Phenothiazine Hybrids

While the search results focus primarily on this compound as an antipsychotic, one study mentions the broader applications of phenothiazine hybrids :

- Anticancer Activity Certain phenothiazine hybrids have shown potential anticancer activity by reducing the expression of pro-survival gene Bcl-2 and increasing the expression of pro-apoptotic Bax and cyclin-dependent kinase inhibitor CDKN1A in cancer cells .

- P-glycoprotein Inhibition Some phenothiazine hybrids have demonstrated efficacy comparable to verapamil, a known P-glycoprotein inhibitor .

- Neuroprotection Certain phenothiazine derivatives have demonstrated neuroprotection in neuroblastoma cells . These hybrids may have antioxidant activity and butyrylcholinesterase (BuChE) inhibitory activity, making them potential candidates for treating Alzheimer’s disease .

Mécanisme D'action

Butaperazine exerts its antipsychotic effects by increasing dopamine turnover in the striatal and mesolimbic regions of the brain. This action is believed to be mediated through its antagonistic effects on dopamine receptors, although the exact molecular targets and pathways are not fully elucidated .

Comparaison Avec Des Composés Similaires

Composés similaires

Perphénazine : Un autre antipsychotique de la phénothiazine utilisé pour des indications similaires.

Chlorpromazine : Un antipsychotique de la phénothiazine largement utilisé avec un mécanisme d'action similaire.

Unicité

La butaperazine est unique par sa structure chimique spécifique, qui comprend un groupe butyryle et une chaîne latérale pipérazine. Cette structure contribue à son profil pharmacologique et la distingue des autres dérivés de la phénothiazine .

Activité Biologique

Butaperazine, a phenothiazine derivative, is primarily recognized for its neuroleptic properties and has been studied for its effects on various biological systems. This article provides an overview of the compound's biological activity, including its pharmacokinetics, therapeutic effects, and case studies that illustrate its clinical relevance.

Chemical Profile

- Chemical Formula : CHNOS

- Molecular Weight : 409.59 g/mol

- DrugBank Accession Number : DB13213

This compound acts primarily as an antagonist at dopamine D2 receptors in the central nervous system (CNS). This mechanism underlies its efficacy in treating schizophrenia and other psychotic disorders. The drug also exhibits activity at serotonin receptors, contributing to its antipsychotic effects .

Pharmacokinetics

Research indicates significant interpatient variability in the plasma and red blood cell (RBC) concentrations of this compound. Studies have shown that RBC-bound drug levels correlate better with clinical improvement than plasma levels, suggesting that monitoring RBC concentrations may provide a more reliable indicator of therapeutic efficacy .

Biological Activities

-

Antipsychotic Effects :

- This compound has been shown to reduce negative symptoms in patients with schizophrenia. A study involving chronic nonresponders indicated that higher blood levels of this compound were associated with better clinical outcomes .

- A controlled trial highlighted that this compound concentrations in RBCs correlated significantly with clinical improvement, demonstrating an inverted U-shaped relationship .

- Neuroleptic Malignant Syndrome (NMS) :

- Sedative Effects :

Study 1: Efficacy in Schizophrenia

A double-blind, placebo-controlled study involving 320 patients demonstrated a statistically significant reduction in negative symptoms among those treated with this compound compared to placebo controls. However, the variability in response highlighted the importance of individualized dosing based on drug levels .

Study 2: Plasma Levels and Clinical Response

In a cohort of 24 hospitalized patients, researchers measured plasma and RBC levels of this compound over two weeks. Results showed that while plasma levels did not correlate significantly with clinical outcomes, RBC levels provided a better indication of therapeutic response .

Data Table: Biological Activity Overview

Propriétés

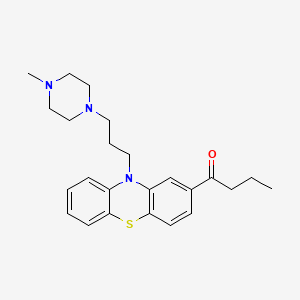

IUPAC Name |

1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3OS/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBYTMYSMAKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022712 | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270-280 °C @ 0.05 mm Hg | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G IN 400 ML WATER; SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALCOHOL & METHANOL; INSOL IN ACETONE, CHLOROFORM, & ETHER /MALEATE/, SOL OF THE FREE BASE IN ARTIFICIAL INTESTINAL JUICE WAS 283 MG/100 ML AT PH 6, DECR TO 4.9 MG/100 ML AT PH 8 | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/, ...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/ | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

653-03-2 | |

| Record name | Butaperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=653-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butaperazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butaperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butaperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butaperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXP4T9106S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 180-182 °C /Maleate/ | |

| Record name | BUTAPERAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.